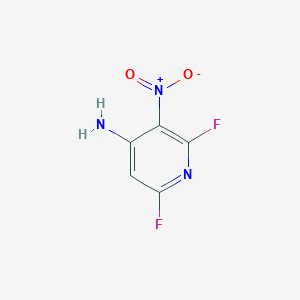

2,6-Difluoro-3-nitropyridin-4-amine

Overview

Description

2,6-Difluoro-3-nitropyridin-4-amine is a chemical compound with the molecular formula C5H3F2N3O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . A patent also describes a process for the preparation of nitropyridine derivatives of which this compound could be a precursor .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two fluorine atoms, a nitro group, and an amine group attached to a pyridine ring . The molecular weight of the compound is 175.09 g/mol .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 and a boiling point of 387.1±37.0 °C at 760 mmHg . It is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .Scientific Research Applications

Oxidation and Nucleophilic Substitution

2,6-Difluoro-3-nitropyridin-4-amine can undergo oxidation to form corresponding nitroso-compounds, which are critical intermediates in organic synthesis. For instance, Nunno et al. (1970) demonstrated the oxidation of substituted anilines, including 2,6-difluoroaniline, to nitroso-compounds using peroxybenzoic acid, leading to the synthesis of benzoxadiazoles upon further reaction with sodium azide (Nunno, Florio, & Todesco, 1970). Additionally, Bakke, Svensen, and Trevisan (2001) showed the selective amination of 3-nitropyridines by vicarious nucleophilic substitution, offering a pathway to synthesize substituted 2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).

Catalysis and Material Science

Graphene-based catalysts have been investigated for the reduction of nitro compounds to amines, with applications in environmental remediation and synthesis of biologically active molecules. Nasrollahzadeh et al. (2020) reviewed the use of graphene-based (photo)catalysts in the reduction of nitroarenes, showcasing the potential of these materials in catalytic processes (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Coordination Chemistry

Fallahpour, Neuburger, and Zehnder (1999) reported on the synthesis and properties of iron(II) and ruthenium(II) complexes with nitro- and amino-terpyridines, highlighting the role of these complexes in understanding chemical and electrochemical behaviors relevant to material science and catalysis (Fallahpour, Neuburger, & Zehnder, 1999).

Pharmaceutical and Material Applications

Gui et al. (2015) developed a method for forming C-N bonds via hydroamination of olefins with nitro(hetero)arenes, potentially streamlining synthetic routes in medicinal chemistry and materials science, demonstrating the chemical versatility and application breadth of compounds like this compound (Gui, Pan, Jin, Qin, Lo, Lee, Spergel, Mertzman, Pitts, La Cruz, Schmidt, Darvatkar, Natarajan, & Baran, 2015).

Safety and Hazards

The safety data sheet for 2,6-Difluoro-3-nitropyridin-4-amine indicates that it is a hazardous compound . The signal word is “Warning” and it has hazard statements H302, H315, H319, H332, and H335 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

properties

IUPAC Name |

2,6-difluoro-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDWOPYIFWBPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483649 | |

| Record name | 2,6-Difluoro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60186-20-1 | |

| Record name | 2,6-Difluoro-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

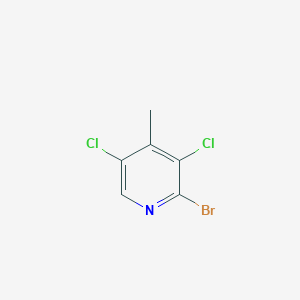

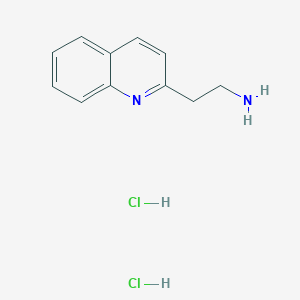

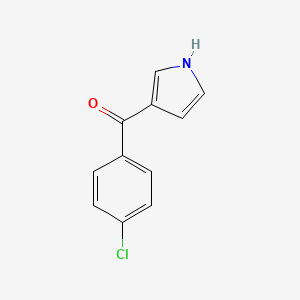

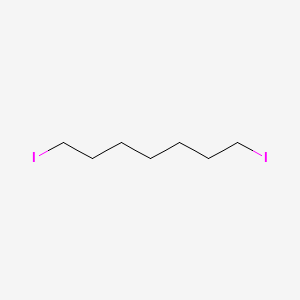

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B1601610.png)